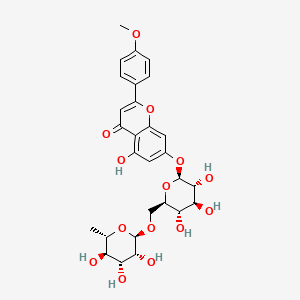

Linarin

Description

flavone glycoside isolated from leaves of Linaria japonica MIQ

Properties

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGIJBUXMQFOF-PJOVQGMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197382 | |

| Record name | Linarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-36-4 | |

| Record name | Linarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Flavonoid Linarin: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Belonging to the flavonoid class of secondary metabolites, this compound is found in a variety of plant species and has been investigated for its neuroprotective, anti-inflammatory, sedative, and potential anti-cancer properties. This technical guide provides an in-depth overview of the primary plant sources of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and a mechanistic exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Plant Sources of this compound

This compound is distributed across several plant families, with notable concentrations found in the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] A summary of prominent plant sources and the reported quantities of this compound are presented in Table 1.

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Family | Species | Plant Part | This compound Content | Reference |

| Asteraceae | Chrysanthemum indicum L. | Flower | 14.23 mg/g | [2] |

| Chrysanthemum zawadskii var. latilobum | - | 22.8 mg/g of extract | [1] | |

| Chrysanthemum morifolium Ramat. | Flower | 0.117 to 0.583 mg/g | [1] | |

| Cirsium japonicum | Aerial Part | 0.26–1.15 mg/100 g | [1] | |

| Cirsium rivulare (Jacq.) All. | Leaf | 170 mg/g of methanolic extract | [1] | |

| Cirsium rivulare (Jacq.) All. | Flower | 20 mg/g of methanolic extract | [1] | |

| Lamiaceae | Mentha arvensis L. | Flower, Aerial Parts | Present | [1] |

| Scrophulariaceae | Buddleja species | - | Present | [1] |

| Valerianaceae | Valeriana officinalis | - | Present |

Experimental Protocols

Extraction of this compound

a) Ultrasound-Assisted Extraction (UAE) from Chrysanthemum indicum Flowers

This method utilizes deep eutectic solvents (DESs) and ultrasonication for efficient extraction.[2]

-

Materials: Dried and powdered Chrysanthemum indicum flowers, Choline chloride, Ethylene glycol, Deionized water.

-

DES Preparation: Prepare a 1:2 molar ratio of choline chloride to ethylene glycol. Add 30% (v/v) water to the mixture.

-

Extraction Procedure:

-

Combine the powdered plant material with the prepared DES at a liquid-to-solid ratio of 32 mL/g.

-

Place the mixture in an ultrasonic bath.

-

Apply an ultrasonic power of 340 W for 32 minutes.

-

After extraction, centrifuge the mixture to separate the supernatant containing this compound from the plant debris.

-

Collect the supernatant for further purification and analysis.

-

b) Conventional Solvent Extraction from Dendranthema indicum Flowers

This protocol employs a series of solvents for solid-liquid extraction.[3][4]

-

Materials: Dried Dendranthema indicum flowers, 75% Ethanol, Ethyl acetate, Ethanol, 40% Ethanol-aqueous solution, 20% Ethanol-aqueous solution.

-

Crude Extraction:

-

Extract the dried flowers with 75% ethanol-aqueous solution at 100°C for 1 hour. Repeat this step three times.

-

Pool the extracts and concentrate under vacuum.

-

Centrifuge the concentrated extract and collect the precipitate, which is enriched in this compound.

-

-

Purification by Solid-Liquid Extraction:

-

Sequentially wash the crude precipitate with the following solvents: ethyl acetate, ethanol, 40% ethanol-aqueous solution (twice), and 20% ethanol-aqueous solution. After each wash, separate the solid material by centrifugation. This process removes impurities with varying polarities.

-

Purification of this compound

a) Macroporous Resin Chromatography

This technique is effective for the enrichment and preliminary purification of this compound from crude extracts.[5]

-

Materials: Crude this compound extract, D101 macroporous resin, Distilled water, 70% Ethanol.

-

Resin Preparation: Pre-treat the D101 macroporous resin according to the manufacturer's instructions.

-

Purification Protocol:

-

Load the crude extract onto a column packed with the pre-treated D101 resin.

-

Wash the column with distilled water to remove unbound impurities.

-

Elute the adsorbed flavonoids, including this compound, with 70% ethanol.

-

Collect the eluate and concentrate it to obtain a purified this compound extract.

-

Quantification of this compound

a) High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a robust and widely used method for the accurate quantification of this compound.[6][7][8]

-

Instrumentation: An HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using methanol (A) and 0.2% aqueous formic acid (B).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 334 nm for this compound.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound at known concentrations.

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound in the context of inflammation, oxidative stress, and neuroprotection.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the canonical NF-κB pathway. It prevents the degradation of IκBα, thereby sequestering the p65/p50 heterodimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[9][10][11][12][13][14]

Activation of the Nrf2/Keap1 Antioxidant Pathway

This compound can mitigate oxidative stress by activating the Nrf2/Keap1 pathway. It promotes the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).[9][10][15][16][17]

Modulation of the PI3K/Akt Signaling Pathway

The neuroprotective effects of this compound are, in part, attributed to its ability to activate the PI3K/Akt signaling pathway. This activation leads to the phosphorylation and inhibition of pro-apoptotic proteins and the promotion of cell survival.[18][19][20][21][22]

Regulation of the MAPK Signaling Pathway

This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cellular responses to a variety of stimuli. This compound can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, which are often activated during inflammatory and stress responses.[23][24][25][26][27]

Conclusion

This technical guide has provided a consolidated overview of the natural plant sources of this compound, detailed methodologies for its extraction and quantification, and a visual representation of its interactions with key cellular signaling pathways. The presented data underscores the potential of this compound as a bioactive compound for further investigation in the fields of pharmacology and drug development. The experimental protocols and mechanistic insights are intended to facilitate future research aimed at harnessing the therapeutic potential of this promising flavonoid.

References

- 1. Effective extraction and recovery of this compound from Chrysanthemum indicum L. flower using deep eutectic solvents [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-nps.or.kr [e-nps.or.kr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: this compound attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. google.com [google.com]

- 23. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 25. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

Linarin (CAS 480-36-4): A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound (CAS 480-36-4), offering crucial data and methodologies for researchers engaged in its study and application in drug development.

Core Physicochemical Properties

This compound, also known as Acacetin-7-O-rutinoside or Buddleoflavonoloside, is a crystalline solid, often appearing as a yellow or off-white powder.[][4] It is characterized by its hygroscopic nature, necessitating storage in a dry, inert atmosphere, typically at -20°C.[][5]

The fundamental physicochemical parameters of this compound are summarized in the table below, providing a consolidated reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₂O₁₄ | [6][7][8] |

| Molecular Weight | 592.55 g/mol | [5][6][7][8] |

| Melting Point | 144-146 °C, 258-260 °C, 260-262 °C, 267-268 °C, 268-270 °C | [][4][5][6][7] |

| Boiling Point (Predicted) | 885.2 ± 65.0 °C | [][5] |

| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [][5] |

| Solubility | DMSO: ~10 mg/mL, 91 mg/mL, 100 mg/mL[1][9][10]Water: Practically insoluble[7][11]Ethanol: Slightly soluble[9][10]Acetonitrile: Slightly soluble[][5]Acetic Acid: Very slightly soluble (heated)[][5]Dimethylformamide (DMF): Slightly soluble[9]DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/ml[9][12] | |

| Optical Rotation | [α]D²⁶ -100° (c=0.007, glacial acetic acid)[7][α]D²⁴ -87° (c=0.005, pyridine)[7] | |

| UV/Vis Spectroscopy (λmax) | 269 nm, 327 nm | [9][12] |

| Mass Spectrometry | [M+H]⁺ Precursor m/z: 593.1865, 593.194200[8][13][M-H]⁻ Precursor m/z: 591.1719[8] | |

| Predicted pKa (Strongest Acidic) | 8.51 | [14] |

| Predicted logP | -0.14, 0.23 | [14] |

Experimental Protocols & Methodologies

The characterization and quantification of this compound rely on several standard analytical techniques. The following sections detail the methodologies commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase.

-

Typical Experimental Protocol:

-

Sample Preparation: Solid samples are typically extracted with a suitable solvent (e.g., methanol, ethanol) and filtered to remove particulate matter.[15] Biological fluids may require protein precipitation or liquid-liquid extraction.

-

Chromatographic System: A standard HPLC system consists of a solvent delivery system (pump), an injector, a column, and a detector.

-

Stationary Phase: A common choice for this compound analysis is a C18 reversed-phase column (e.g., Luna C18).[]

-

Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase for this compound might consist of a mixture of acetonitrile and a phosphate buffer.[] For example, a mobile phase of acetonitrile-0.05 mol/L phosphate buffer-phosphoric acid (30:70:0.06) has been reported.[]

-

Detection: Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, such as 327 nm.[]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The linear range for this compound has been reported as 0.025-0.50 µg.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal method for pharmacokinetic and metabolic studies of this compound.

-

Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

-

Typical Experimental Protocol:

-

Sample Preparation: Plasma or tissue homogenate samples often undergo liquid-liquid extraction (LLE) with a solvent like ethyl acetate to isolate the analytes.[16][17]

-

LC System: An ultra-high-performance liquid chromatography (UPLC) system with a C18 column is often used for rapid and efficient separation.[16][17]

-

Mobile Phase: A common mobile phase involves a gradient of methanol and water, both containing a small amount of an acid like formic acid (e.g., 0.01%) to improve ionization.[16][17]

-

Mass Spectrometry: A triple-quadrupole mass spectrometer with an ESI source is typically used. The instrument is operated in either positive or negative ionization mode.

-

Detection (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For this compound, a transition of m/z 593 → 285 has been used.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules like this compound. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

-

Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the number of different types of nuclei, their chemical environment, and their connectivity.[18]

-

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz).[19] ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and establish the molecule's structure.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of this compound, including the stereochemistry of the glycosidic linkages.[18][20]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is often used for quantification and to gain preliminary structural information about chromophores.

-

Principle: This technique measures the absorption of ultraviolet and visible light by a sample. Molecules with conjugated π-systems, like the flavonoid structure of this compound, exhibit characteristic absorption bands. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.[21][22]

-

Typical Experimental Protocol:

-

Sample Preparation: this compound is dissolved in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-700 nm) using a UV-Vis spectrophotometer.[23]

-

Data Analysis: The spectrum is plotted as absorbance versus wavelength. The λmax values are identified. For this compound, characteristic peaks are observed at approximately 269 nm and 327 nm, corresponding to the electronic transitions within its flavone structure.[9][12]

-

Visualizations: Workflows and Pathways

To better illustrate the experimental and biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Primary metabolic pathway of this compound in vivo.[16]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS:480-36-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound(P) | CAS 480-36-4 | LGC Standards [lgcstandards.com]

- 5. This compound CAS#: 480-36-4 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [drugfuture.com]

- 8. This compound | C28H32O14 | CID 5317025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound | AChE | TNF | TargetMol [targetmol.com]

- 11. This compound, 480-36-4 [thegoodscentscompany.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0254097) [hmdb.ca]

- 15. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC–MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jackwestin.com [jackwestin.com]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002670) [hmdb.ca]

- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Interpreting UV Spectra | MCC Organic Chemistry [courses.lumenlearning.com]

The Biosynthesis Pathway of Linarin in Asteraceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biosynthetic pathway of Linarin (Acacetin-7-O-rutinoside), a flavone glycoside abundant in the Asteraceae family, which includes medicinally important plants like Chrysanthemum species. This compound and its aglycone, acacetin, exhibit a range of pharmacological activities, making their biosynthesis a key area of research for drug development and crop improvement. This guide outlines the enzymatic steps, presents quantitative data on enzyme activity, details relevant experimental protocols, and provides visual diagrams of the core metabolic pathway.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into flavonoid synthesis to create the aglycone acacetin, and culminates in two specific glycosylation steps.

Phenylpropanoid Pathway and Chalcone Synthesis

The pathway initiates with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into p-Coumaroyl-CoA, the primary precursor for all flavonoids.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid into its CoA-thioester, p-Coumaroyl-CoA.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2][3] In Asteraceae, the CHS gene family has undergone significant duplication and functional divergence.[1][2][3][4]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a central intermediate flavanone.[5][6]

Formation of the Aglycone: Acacetin

From naringenin, the pathway proceeds to the formation of the specific flavone, acacetin.

-

Flavone Synthase (FNS): Naringenin is converted to the flavone apigenin through the creation of a double bond. Plants utilize two different types of FNS enzymes: FNS I, a soluble dioxygenase found mainly in Apiaceae, and FNS II, a cytochrome P450 monooxygenase, which is common in other plant families, including Asteraceae.[7]

-

Apigenin 4'-O-methyltransferase (4'OMT): This enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of apigenin, producing acacetin (4′-methoxy-5,7-dihydroxyflavone).[8][9][10]

Glycosylation Cascade to this compound

The final steps involve the sequential addition of sugar moieties to the acacetin backbone to form this compound.

-

UDP-glucosyltransferase (UGT): Acacetin is first glycosylated at the 7-hydroxyl position with a glucose molecule from UDP-glucose, forming acacetin-7-O-glucoside. Glycosylation is a critical modification that enhances the solubility and stability of flavonoids.[11]

-

UDP-rhamnosyltransferase (RhaT): A rhamnose sugar is transferred from UDP-rhamnose to the 6-hydroxyl position of the glucose moiety on acacetin-7-O-glucoside.[12][13] This specific 1,6-linkage forms the rutinoside group, completing the synthesis of this compound (acacetin-7-O-rutinoside).[12][13]

Quantitative Data on Key Biosynthetic Enzymes

Research in Chrysanthemum species has provided valuable quantitative insights into the final glycosylation step catalyzed by 1,6-Rhamnosyltransferases (RhaTs), which are crucial for this compound synthesis.

Table 1: Substrate Specificity of Chrysanthemum 1,6RhaTs

The following table summarizes the relative activity of four different 1,6RhaT enzymes from Chrysanthemum towards various flavone glucosides. The data demonstrate a clear preference for Acacetin-7-O-glucoside, the direct precursor to this compound.

| Enzyme | Relative Activity on Acacetin-7-O-glucoside (%) | Relative Activity on Apigenin-7-O-glucoside (%) | Relative Activity on Diosmetin-7-O-glucoside (%) |

| Cm1,6RhaT1 | 100 | 25.8 | 18.2 |

| Cm1,6RhaT2 | 100 | 21.3 | 16.5 |

| Cmo1,6RhaT | 100 | 29.5 | 20.1 |

| Ci1,6RhaT | 100 | 24.1 | 17.6 |

| Data adapted from a study on Chrysanthemum Rhamnosyltransferases, where the activity with acacetin-7-O-glucoside was set to 100%.[13] |

Table 2: Kinetic Parameters of Chrysanthemum 1,6RhaTs

Enzyme kinetics reveal the efficiency of these enzymes in converting the precursor to this compound's immediate antecedent.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1 M-1) |

| Cm1,6RhaT1 | Acacetin-7-O-glucoside | 105.3 | 0.89 | 8452 |

| Cm1,6RhaT2 | Acacetin-7-O-glucoside | 98.7 | 0.76 | 7700 |

| Cmo1,6RhaT | Acacetin-7-O-glucoside | 112.5 | 0.95 | 8444 |

| Ci1,6RhaT | Acacetin-7-O-glucoside | 101.2 | 0.81 | 8004 |

| Data adapted from a study on Chrysanthemum Rhamnosyltransferases.[13] |

Table 3: Effect of RhaT Overexpression on Flavonoid Content

Overexpression of a key RhaT gene in Chrysanthemum indicum hairy roots confirms its primary role in this compound biosynthesis, showing a significant and specific increase in this compound content.

| Flavone Rutinoside | Fold Increase in Content (Overexpression vs. Control) |

| This compound | 13 |

| Isorhoifolin | 2 |

| Diosmin | 5 |

| Data derived from overexpression experiments in Chrysanthemum hairy roots.[12][13] |

Experimental Protocols

The characterization of this compound biosynthesis enzymes involves molecular cloning, heterologous protein expression, enzymatic assays, and in vivo functional analysis. Below are summarized methodologies based on published research.

Cloning and Heterologous Expression of Rhamnosyltransferase (RhaT)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of a target Asteraceae species (e.g., Chrysanthemum indicum) using a commercial kit. First-strand cDNA is synthesized via reverse transcription.

-

Gene Amplification: Full-length coding sequences (CDS) of putative RhaT genes are amplified from the cDNA using gene-specific primers designed from transcriptome data. PCR products are cloned into a cloning vector (e.g., pMD19-T) and verified by sequencing.

-

Expression Vector Construction: The verified CDS is subcloned into a bacterial expression vector, such as pGEX-4T-1 or pET-28a, which typically includes an N-terminal tag (e.g., GST or His) for purification.

-

Heterologous Expression: The expression vector is transformed into E. coli cells (e.g., BL21(DE3) strain). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium, followed by incubation at a lower temperature (e.g., 16-20°C) to improve protein solubility.

-

Protein Purification: Cells are harvested, lysed by sonication, and the crude protein extract is clarified by centrifugation. The tagged recombinant protein is purified from the supernatant using affinity chromatography (e.g., GST-Sefinose Resin or Ni-NTA resin). Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Activity Assay

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL total volume) contains Tris-HCl buffer (pH 7.5), the purified recombinant RhaT enzyme, the acceptor substrate (e.g., acacetin-7-O-glucoside), and the sugar donor (UDP-rhamnose).

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Termination and Analysis: The reaction is terminated by adding methanol. After centrifugation to remove precipitated protein, the supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).

-

Quantification: The product (this compound) is identified by comparing its retention time and mass spectrum with an authentic standard. Quantification is performed based on a standard curve. Enzyme kinetics (Km and kcat) are determined by measuring initial reaction velocities at varying substrate concentrations.

In Vivo Functional Analysis via Hairy Root Transformation

-

Vector Construction: The RhaT gene is cloned into a plant binary vector (e.g., pCAMBIA) under the control of a strong constitutive promoter like CaMV 35S.

-

Transformation: The vector is introduced into an Agrobacterium rhizogenes strain. Sterile leaf explants from the target plant are co-cultivated with the Agrobacterium.

-

Hairy Root Induction and Selection: After co-cultivation, explants are transferred to a selection medium containing antibiotics to kill the bacteria and select for transformed cells. Hairy roots emerge from the wounded sites.

-

Metabolite Analysis: Transgenic hairy root lines are cultured in a liquid medium. After a growth period, the roots are harvested, freeze-dried, and ground. Flavonoids are extracted using methanol, and the concentrations of this compound and related compounds are quantified using UPLC-MS/MS to confirm the gene's in vivo function.[12][13]

References

- 1. Duplication and functional divergence in the chalcone synthase gene family of Asteraceae: evolution with substrate change and catalytic simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duplication and adaptive evolution of the chalcone synthase genes of Dendranthema (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evolution of Flavone Synthase I from Parsley Flavanone 3β-Hydroxylase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acacetin - Wikipedia [en.wikipedia.org]

- 10. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Linarin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavone glycoside, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, therapeutic potential, and relevant experimental data. Summarized quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (Acacetin-7-O-rutinoside) is a flavonoid glycoside predominantly found in various medicinal plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families. Emerging evidence from numerous preclinical studies has highlighted its potential as a therapeutic agent for a wide range of pathological conditions. These include inflammatory disorders, neurodegenerative diseases, cancer, and liver injury. The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation. This review aims to provide a detailed and technical overview of the pharmacological properties of this compound to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | ~50-100 | |

| DU145 | Prostate Cancer | >100 | |

| A549 | Non-small cell lung cancer | 282 | |

| MDA-MB-231 (2D) | Triple-Negative Breast Cancer | 120.8 | |

| MDA-MB-231 (3D) | Triple-Negative Breast Cancer | 1949 |

Table 2: In Vitro Neuroprotective and Enzyme Inhibitory Activity of this compound

| Activity | Assay | IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) Inhibition | Ellman's colorimetric method | 3.801 ± 1.149 |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Cmax | 647 ± 96 ng/mL | 50 mg/kg this compound with 20 mg/kg piperine | |

| AUC | 587 ± 347 ng·h/mL | 50 mg/kg this compound with 20 mg/kg piperine | |

| Bioavailability | 3.363 times higher with solid dispersion | 50 mg/kg this compound |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

This compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Antioxidant Response Pathway: Activation of Nrf2/Keap1 Signaling

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.

Neuroprotective Pathway: Activation of PI3K/Akt Signaling

The neuroprotective effects of this compound are, in part, mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Activation of this pathway promotes cell survival and inhibits apoptosis in neuronal cells.

Detailed Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

-

Procedure:

-

The rats are randomly divided into several groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups at various doses.

-

This compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally one hour before the induction of inflammation.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.

In Vitro Neuroprotective Activity: Amyloid-β-Induced Toxicity in PC12 Cells

This in vitro model is commonly used to screen for compounds with neuroprotective potential against Alzheimer's disease-like pathology.

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).

-

Procedure:

-

PC12 cells are seeded in 96-well plates and allowed to adhere and differentiate for an appropriate period.

-

The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Neurotoxicity is induced by exposing the cells to a toxic concentration of amyloid-β (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42) for 24-48 hours.

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

-

Data Analysis: The cell viability of the this compound-treated groups is compared to the Aβ-treated control group. The results are typically expressed as a percentage of the viability of the untreated control cells. Dose-response curves can be generated to determine the EC50 value of this compound's neuroprotective effect. Further mechanistic studies can be conducted by analyzing markers of apoptosis (e.g., caspase-3 activity, Annexin V/PI staining) and key proteins in signaling pathways (e.g., phosphorylated Akt, Bcl-2) using techniques like Western blotting and immunofluorescence.

Conclusion and Future Directions

This compound has demonstrated a wide array of promising pharmacological activities in preclinical studies, positioning it as a strong candidate for further drug development. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2/Keap1, and PI3K/Akt, underscores its potential to address complex diseases with multifactorial etiologies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further investigations.

Future research should focus on several key areas. More extensive in vivo studies in various animal models are necessary to validate the therapeutic efficacy of this compound and to establish a clear dose-response relationship. A thorough investigation of its safety profile, including long-term toxicity studies, is crucial before it can be considered for clinical trials. Furthermore, optimizing its pharmacokinetic properties, potentially through novel drug delivery systems, could enhance its bioavailability and therapeutic efficacy. The comprehensive pharmacological profile of this compound presented here strongly supports its continued exploration as a novel therapeutic agent.

Linarin: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms and signaling pathways are elucidated through structured data and visual diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound (Acacetin-7-O-rutinoside) is a flavone glycoside predominantly found in various medicinal plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Structurally, it consists of the flavone acacetin bonded to the disaccharide rutinose. This compound has been the subject of numerous preclinical studies, which have revealed a broad spectrum of biological activities, suggesting its potential as a lead compound for the development of novel therapeutics for a range of human diseases. This guide will systematically explore the key pharmacological effects of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[2] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

| Model System | This compound Concentration/Dose | Observed Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | 5, 10, 20, 30 μM | Reduced expression of IL-1β, IL-6, MHC II, NO, and CD80. | [3] |

| LPS-stimulated RAW 264.7 macrophages | 10, 100 μmol/L | Potent inhibition of NO, TNF-α, and IL-1β expression. | [3] |

| LPS-stimulated RAW 264.7 macrophages | 2.5, 5, 10, 20 μg/mL | Modulated inflammation by reducing NO production. | [3] |

| LPS-stimulated RAW 264.7 macrophages | 40, 80, 160 μM | Strong suppression of NO, TNF-α, IL-1β, and IL-6. | [3] |

| LPS-stimulated RAW 264.7 macrophages | 8–32 μM | Significant inhibition of LPS-induced NO release. | [3] |

| Carrageenan-induced paw edema (mice) | 40, 80, 120 mg/kg | Significant reduction in inflammation. | [3] |

| Carrageenan-induced paw edema (rats) | 20, 40, 60 mg/kg | Significant reduction in inflammation. | [3] |

| LPS-induced acute kidney injury (mice) | 60 mg/kg/day | Alleviated inflammation and oxidative stress. | [4] |

| LPS-induced HK2 cells (in vitro) | 40 μM | Mitigated kidney cell apoptosis, inflammation, and oxidative injury. | [4] |

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Linarin: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, presenting a chronological narrative of its identification and structural elucidation. Detailed experimental protocols for its extraction and purification from botanical sources are provided, alongside a comprehensive summary of quantitative data regarding its prevalence in various plant species. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History of this compound

In a study on the constituents of Valeriana wallichii, P.W. Thies isolated and identified this compound-isovalerianate[1][2][3]. This discovery marked a significant step in recognizing the presence of this flavonoid glycoside in the Valerianaceae family. Although the pharmacological properties were not explored in this initial report, it laid the groundwork for future investigations into its biological activities[2][3].

Prior to this, in 1951, a publication in the Journal of the Chemical Society detailed the structures of buddleoflavonoloside, which was shown to be identical to this compound, and its aglycone, buddleoflavonol (acacetin). This work was crucial in elucidating the chemical structure of this compound, identifying it as acacetin-7-O-rutinoside.

Subsequent research has identified this compound in a wide array of plant families, most notably Asteraceae, Lamiaceae, and Scrophulariaceae. Species such as Chrysanthemum indicum (wild chrysanthemum), various Cirsium (thistle) species, and Buddleja species have been found to be particularly rich sources of this compound. The long-standing use of many of these plants in traditional medicine has prompted contemporary scientific inquiry into the therapeutic potential of their bioactive constituents, with this compound emerging as a compound of significant interest.

Quantitative Data on this compound Content in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction methodology employed. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound yields.

Table 1: this compound Content in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content | Analytical Method |

| Chrysanthemum indicum | Asteraceae | Flower | 32.8 mg/g (in 80% hydro-ethanolic extract) | HPLC-UV |

| Chrysanthemum zawadskii | Asteraceae | - | 22.8 mg/g (in extract) | HPLC-DAD |

| Cirsium japonicum | Asteraceae | Aerial Parts | 0.26–1.15 mg/100 g (in different samples) | HPLC-MS |

| Cirsium setidens | Asteraceae | - | 120.3 mg/g (in methanolic extract) | HPLC-UV |

| Valeriana officinalis | Valerianaceae | Root | Not specified, but identified | - |

| Buddleja officinalis | Scrophulariaceae | Flower | Not specified, but isolated | - |

| Linaria vulgaris | Scrophulariaceae | Aerial Parts | High content identified | HPLC/DAD |

Table 2: Optimized Extraction Yields of this compound from Chrysanthemum indicum

| Extraction Method | Solvent System | Temperature (°C) | Time | Yield/Recovery |

| Ultrasound-Assisted Extraction | 74% Ethanol | - | 2 hours (3 cycles) | 90.5% yield |

| Solid-Liquid Extraction | Ethyl acetate, ethanol, 40% ethanol, 20% ethanol (sequential) | Room Temperature | - | 66.65 ± 1.73% recovery |

| Deep Eutectic Solvent Extraction | Choline chloride-ethylene glycol with 30% water | 55 | 73 minutes | 14.23 mg/g |

Experimental Protocols for this compound Isolation

The isolation of this compound from plant material typically involves extraction with a polar solvent, followed by various chromatographic techniques for purification. Below are detailed methodologies for the isolation of this compound from Chrysanthemum indicum and Cirsium japonicum.

Isolation of this compound from Chrysanthemum indicum Flowers

This protocol is adapted from a method developed for the preparative purification of this compound extracts.

I. Materials and Equipment

-

Dried Chrysanthemum indicum flowers

-

75% Ethanol-aqueous solution

-

Ethyl acetate

-

Ethanol (absolute)

-

40% Ethanol-aqueous solution

-

20% Ethanol-aqueous solution

-

Traditional Chinese medicine extracting machine or equivalent reflux extraction setup

-

Rotary evaporator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector

-

This compound analytical standard (>98% purity)

II. Extraction Procedure

-

Initial Extraction:

-

Weigh 2.5 kg of dried Chrysanthemum indicum flowers.

-

Place the dried flowers in the extracting machine with 25 L of 75% ethanol-aqueous solution.

-

Heat the mixture to 100°C and reflux for 1 hour.

-

Repeat the extraction process two more times with fresh solvent.

-

Pool the extracted liquids and concentrate under vacuum using a rotary evaporator to a final volume of approximately 2.5 L.

-

-

Precipitation and Collection of Raw Material:

-

Centrifuge the concentrated extract at 3500 rpm for 5 minutes.

-

Collect the resulting precipitate, which contains a high concentration of this compound. This will serve as the raw material (RM) for further purification.

-

Dry the precipitate. From 2.5 kg of dried flowers, approximately 98 g of dried RM can be obtained.

-

III. Purification by Solid-Liquid Extraction

-

Step 1: Ethyl Acetate Extraction:

-

Mix the dried RM with ethyl acetate in a suitable vessel.

-

Stir the mixture thoroughly and then centrifuge to separate the solid.

-

Discard the ethyl acetate supernatant.

-

-

Step 2: Ethanol Extraction:

-

To the solid residue from the previous step, add absolute ethanol.

-

Stir and centrifuge as before.

-

Discard the ethanol supernatant.

-

-

Step 3: 40% Ethanol-Aqueous Solution Extraction:

-

Add 40% ethanol-aqueous solution to the solid residue.

-

Stir and centrifuge.

-

Discard the supernatant.

-

Repeat this step one more time.

-

-

Step 4: 20% Ethanol-Aqueous Solution Extraction:

-

To the remaining solid, add 20% ethanol-aqueous solution.

-

Stir and centrifuge.

-

Discard the supernatant.

-

-

Final Product:

-

The remaining solid is the purified this compound-enriched extract.

-

Dry the final product. This process can yield a product with a this compound purity of approximately 55.68 ± 2.08% and a recovery of 66.65 ± 1.73%.

-

IV. Purity Analysis by HPLC

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (A) and water (B) in a gradient elution.

-

Detection Wavelength: 327 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve a known amount of the final product in methanol.

-

Prepare a series of standard solutions of this compound in methanol.

-

-

Quantification:

-

Construct a calibration curve using the standard solutions.

-

Inject the sample solution and determine the concentration of this compound based on the calibration curve.

-

Isolation of High-Purity this compound from Cirsium japonicum

This protocol utilizes macroporous resin enrichment followed by preparative HPLC to obtain high-purity this compound.

I. Materials and Equipment

-

Dried Cirsium japonicum plant material

-

Water

-

D-101 macroporous resin

-

Ethanol

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

II. Crude Extract Preparation

-

Weigh 5.0 kg of dried Cirsium japonicum.

-

Extract the plant material twice with water (solid to water ratio of 1:20, w/v) under reflux for 2 hours for each extraction.

-

Combine the extracts and concentrate under reduced pressure.

-

Adjust the final volume of the concentrated crude extract to 5 L with water.

III. Enrichment by Macroporous Resin Chromatography

-

Pack a column with D-101 macroporous resin.

-

Load the crude extract onto the column.

-

Wash the column with water to remove impurities.

-

Elute the adsorbed flavonoids with a stepwise gradient of ethanol-water solutions.

-

Collect the fractions and monitor for the presence of this compound using TLC or HPLC.

-

Combine the this compound-rich fractions and concentrate.

IV. Purification by Preparative HPLC

-

Dissolve the enriched extract in a suitable solvent.

-

Inject the solution onto a preparative C18 HPLC column.

-

Use an appropriate mobile phase gradient (e.g., acetonitrile-water) to separate the components.

-

Collect the fraction corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain purified this compound as a white powder. This method can achieve a purity of up to 96.65%.

V. Structural Confirmation

-

HR-ESI-MS: Determine the molecular formula. For this compound, a pseudo-molecular peak at m/z 591.1651 [M-H]⁻ is expected, corresponding to the molecular formula C₂₈H₃₂O₁₄.

-

NMR Spectroscopy:

-

¹H-NMR (500 MHz, DMSO-d₆) δ: 12.91 (1H, s, 5-OH), 8.05 (2H, d, J=9.0 Hz, H-2', H-6'), 7.13 (2H, d, J=9.0 Hz, H-3', H-5'), 6.89 (1H, s, H-3), 6.82 (1H, d, J=2.0 Hz, H-8), 6.45 (1H, d, J=2.0 Hz, H-6), 5.10 (1H, d, J=7.5 Hz, Glc H-1''), 4.53 (1H, s, Rha H-1'''), 3.86 (3H, s, 4'-OCH₃), 1.09 (3H, d, J=6.0 Hz, Rha H-6''').

-

¹³C-NMR data can be compared with literature values for confirmation.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.

Caption: General workflow for the isolation and purification of this compound from plant sources.

This compound's Modulation of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of this compound.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound stands out as a flavonoid glycoside with a rich history of investigation and a promising future in the realm of therapeutics. From its initial identification to the ongoing elucidation of its complex biological activities, research into this compound continues to expand. The methodologies for its isolation and purification have evolved, enabling the production of high-purity this compound for detailed pharmacological studies. Its ability to modulate critical signaling pathways, such as the NF-κB pathway, underscores its potential as an anti-inflammatory and cytoprotective agent. This guide provides a foundational resource for scientists and researchers, aiming to facilitate further exploration into the therapeutic applications of this intriguing natural product.

References

Linarin: A Flavonoid Glycoside in Traditional and Folk Medicine - A Technical Guide

Abstract

Linarin, a naturally occurring flavonoid glycoside, has long been a constituent of various traditional and folk remedies, particularly within Chinese and Korean medicine.[1] Found in plants such as Chrysanthemum indicum and Dendranthema indicum, this bioactive compound has been traditionally utilized for the management of immune-related disorders, infectious diseases, and hypertension.[1][2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underpinning these traditional uses, revealing a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the role of this compound in traditional and folk medicine, supported by a comprehensive review of the experimental evidence for its key therapeutic effects. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the implicated signaling pathways are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Traditional and Folk Medicine Applications

This compound's presence in various medicinal plants has led to its historical use in treating a range of ailments. In traditional Chinese and Korean folk medicine, plants containing this compound are commonly employed for their anti-inflammatory and immune-modulating properties.[1] They have been used to address conditions such as inflammatory disorders, infections, and elevated blood pressure.[1] The flowers of Dendranthema indicum, a source of this compound, have a documented history of use in Chinese traditional medicine for the treatment of hypertension.[3]

Pharmacological Activities and Mechanisms of Action

Preclinical studies have identified a broad array of pharmacological activities for this compound, substantiating its traditional applications. These include anti-inflammatory, osteoprotective, neuroprotective, and antihypertensive effects. The following sections delve into the experimental evidence for these key activities.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. A key mechanism of its action is the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |

| LPS-stimulated RAW264.7 macrophages | 5, 10, 20, 30 µM | Dose-dependent reduction in pro-inflammatory cytokines (IL-1β, IL-6) and surface markers (MHC II, CD80). | [2] |

| LPS-stimulated RAW264.7 macrophages | 40, 80, 160 µM | Significant suppression of NO, TNF-α, IL-1β, and IL-6 levels. Reduced mRNA and protein expression of iNOS, NF-κB p65, IκBα, ERK, JNK, p38, and Akt. | [4] |

| Acetic acid-induced vascular permeability in mice | 40, 80, 120 mg/kg (oral) | Significant reduction in vascular permeability. | [4] |

| Carrageenan-induced hind paw edema in mice | 40, 80, 120 mg/kg (oral) | Significant reduction in paw edema. | [4] |

| Xylene-induced ear edema in mice | 40, 80, 120 mg/kg (oral) | Significant reduction in ear edema. | [4] |

| Cotton pellet-induced granuloma in rats | 20, 40, 60 mg/kg (oral) | Significant reduction in granuloma weight. | [4] |

This protocol outlines the general steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay such as the MTT assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.

-

LPS Stimulation and this compound Treatment: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the protein expression levels of key signaling molecules like p-NF-κB, p-IκBα, p-ERK, p-p38, and p-JNK.

References

- 1. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes & Protocols: High-Yield Linarin Extraction from Buddleja officinalis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Buddleja officinalis, a flowering shrub used in traditional Chinese medicine, is a rich source of the bioactive flavone glycoside, linarin.[1][2] this compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities.[3][4] This document provides detailed protocols for the high-yield extraction of this compound from Buddleja officinalis, along with an overview of its molecular interactions through key signaling pathways. The methodologies described herein are optimized for efficiency and yield, catering to the needs of researchers in natural product chemistry and drug discovery.

Data Presentation: this compound Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of this compound and related flavonoids from Buddleja officinalis, offering a comparative overview of different methodologies and their efficiencies.

| Extraction Method | Solvent | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Reported Yield/Efficiency | Reference |

| Ultrasound-Assisted Extraction (UAE) | 76% Methanol | 34:1 | Ambient | 33 min | Optimized for 11 constituents including this compound | [1][2] |

| Heat-Assisted Extraction | 67% Ethanol | 31:1 | 58 | 2.6 hours | 19.27% total flavonoids | [5] |

| Reflux | 80% Methanol | 20:1 | 80 | 2 x 1 hour | Comparable to UAE | [1] |

| Cold Soak | 80% Methanol | - | Ambient | 12 hours | Lower yield than UAE and reflux | [1] |

| High-Speed Countercurrent Chromatography (Purification) | Ethyl acetate: n-butanol: water (5:0.8:5, v/v/v) | - | - | - | 98.2% purity | [6] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized conditions reported for high-yield extraction of multiple bioactive compounds from Buddleja officinalis, including this compound.[1][2]

Materials and Equipment:

-

Dried and powdered Buddleja officinalis flowers

-

Methanol (analytical grade)

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Beakers and graduated cylinders

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Sample Preparation: Weigh 1.0 g of dried, powdered Buddleja officinalis flowers and place it into a 50 mL beaker.

-

Solvent Preparation: Prepare a 76% (v/v) methanol-water solution.

-

Extraction: Add 34 mL of the 76% methanol solution to the beaker containing the plant material (liquid-to-solid ratio of 34:1 mL/g).

-

Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 33 minutes at ambient temperature.[1]

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the methanol is removed.

-

Quantification: Re-dissolve the dried extract in a known volume of methanol and analyze the this compound content using a validated HPLC method.

Protocol 2: Heat-Assisted Solvent Extraction of Total Flavonoids

This protocol is optimized for the extraction of total flavonoids, including this compound, and has a reported high yield.[5]

Materials and Equipment:

-

Dried and powdered Buddleja officinalis flowers

-

Ethanol (analytical grade)

-

Deionized water

-

Heating mantle or water bath with temperature control

-

Round bottom flask and condenser

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of dried, powdered Buddleja officinalis flowers and place it into a 500 mL round bottom flask.

-

Solvent Preparation: Prepare a 67% (v/v) ethanol-water solution.

-

Extraction: Add 310 mL of the 67% ethanol solution to the flask (liquid-to-solid ratio of 31:1 g/mL).[5]

-

Heating and Reflux: Connect the flask to a condenser and heat the mixture to 58°C using a water bath or heating mantle. Maintain this temperature for 2.6 hours with constant stirring.[5]

-

Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

Protocol 3: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)

This protocol is for the purification of this compound from a crude extract to a high degree of purity.[6]

Materials and Equipment:

-

Crude this compound extract from Buddleja officinalis

-

Ethyl acetate, n-butanol, and water (HPLC grade)

-

High-Speed Countercurrent Chromatography (HSCCC) instrument

-

Fraction collector

-

HPLC system for purity analysis

Procedure:

-

Two-Phase Solvent System Preparation: Prepare a two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 5:0.8:5.[6] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

HSCCC Preparation: Fill the HSCCC column with the stationary phase.

-

Sample Loading: Dissolve the crude extract in a small volume of the mobile phase and inject it into the HSCCC system.

-

Chromatographic Separation: Rotate the column at an appropriate speed and pump the mobile phase through the column at a specific flow rate.

-

Fraction Collection: Collect fractions of the eluent using a fraction collector.

-

Purity Analysis: Analyze the collected fractions for this compound content and purity using HPLC. Fractions with high purity can be pooled and dried.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Extraction

Caption: Experimental workflow for this compound extraction and purification.

This compound's Influence on the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It achieves this by suppressing the phosphorylation of IκB-α and NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][6]

Caption: this compound inhibits the NF-κB inflammatory pathway.

This compound's Modulation of MAPK and PI3K/Akt Signaling Pathways

This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and melanogenesis. Specifically, this compound can decrease the phosphorylation of ERK and Akt.[1][5]

Caption: this compound modulates MAPK and PI3K/Akt signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enhances melanogenesis in B16F10 cells via MAPK and PI3K/AKT signaling pathways -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

Application Note: Protocol for Linarin Isolation Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the isolation of the flavonoid glycoside linarin from plant sources using a multi-step column chromatography strategy. Quantitative data from relevant studies are summarized, and a complete experimental workflow is visualized.

Introduction

This compound (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various plants, including Chrysanthemum, Buddleja, and Cirsium species. It has garnered significant attention for its diverse pharmacological activities. The isolation and purification of this compound are critical for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

Column chromatography is a highly effective and scalable technique for purifying natural products like this compound.[1] This protocol outlines a robust, two-stage column chromatography procedure involving an initial enrichment step with macroporous resin followed by a final purification step using polyamide column chromatography. This method is designed to efficiently separate this compound from complex plant extracts, yielding a high-purity product.

Data Presentation

Physicochemical Properties of this compound